molecular formula C8H14F3N3O2 B11717677 tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate

tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate

Cat. No.: B11717677
M. Wt: 241.21 g/mol
InChI Key: YFBYNXJGXSBKNW-UHFFFAOYSA-N
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Description

tert-Butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl group, an N-methyl substituent, and an (E)-configured 1-amino-2,2,2-trifluoroethylidene moiety. This compound belongs to a class of protected amines widely used in medicinal chemistry and organic synthesis. Although direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs and related carbamates offer insights into its properties and reactivity.

Properties

Molecular Formula

C8H14F3N3O2

Molecular Weight

241.21 g/mol

IUPAC Name

tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate

InChI

InChI=1S/C8H14F3N3O2/c1-7(2,3)16-6(15)14(4)13-5(12)8(9,10)11/h1-4H3,(H2,12,13)

InChI Key

YFBYNXJGXSBKNW-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)/N=C(\C(F)(F)F)/N

Canonical SMILES

CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a trifluoroethylidene-containing reagent under controlled conditions. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and safety of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection reactions , and reducing agents such as sodium borohydride for reduction reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate is a chemical compound with the molecular formula C14H20F3N3O2 and a molecular weight of 319.328 g/mol. It features a tert-butyl group, a trifluoroethylidene moiety, and carbamate functionalities. This complex molecular structure suggests potential applications in medicinal chemistry and agrochemicals.

Chemical Properties and Reactivity

The chemical reactivity of this compound primarily involves nucleophilic substitution and hydrolysis reactions. The carbamate group can undergo hydrolysis to yield the corresponding amine and carbon dioxide in the presence of water or under acidic conditions. The amino groups in this compound can react with electrophiles, such as aldehydes or ketones, facilitating the formation of more complex derivatives.

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : Due to its unique molecular structure, this compound can be used in the synthesis of pharmaceutical drugs.
  • Agrochemicals : It may also be used in the development of new agrochemicals.
  • Interaction Studies : It is essential for understanding its mechanism of action. Preliminary studies suggest that compounds with similar structures may interact with proteins or enzymes through hydrogen bonding or hydrophobic interactions. Investigating these interactions can provide insights into the compound's efficacy and safety profile in biological systems.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition-elimination reactions, where the tert-butyl carbamate group is cleaved under acidic conditions . This cleavage results in the formation of a carbocation, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate and related carbamate derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Key Properties/Applications Reference
This compound C₉H₁₅F₃N₃O₂ 266.23 Trifluoroethylidene, amino, carbamate Not explicitly described Hypothesized stability due to fluorine substituents N/A
tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-(trifluoromethyl)benzyl)carbamate (1h) C₁₇H₂₀F₃NO₃ 343.34 Ethoxyvinyl, trifluoromethyl, carbamate Pd(dba)₂-catalyzed coupling with phosphine ligands Intermediate for biisoquinoline synthesis
tert-Butyl N-(4-hydroxybutyl)-N-methylcarbamate C₁₀H₂₁NO₃ 203.28 Hydroxybutyl, carbamate Hydroxyl group functionalization Potential solubility enhancer
tert-Butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate C₁₆H₂₆N₂O₅ 326.39 Trimethoxyphenyl, amino, carbamate Multi-step amine protection Likely bioactive intermediate
tert-Butyl N-(2-[2-amino-4-(trifluoromethyl)anilino]ethyl)carbamate C₁₄H₂₀F₃N₃O₂ 319.32 Trifluoromethylanilino, carbamate Amine alkylation and protection Pharmacophore in drug discovery

Structural and Functional Group Analysis

  • Trifluoroethylidene vs. Ethoxyvinyl : The trifluoroethylidene group in the target compound enhances electronegativity and lipophilicity compared to the ethoxyvinyl group in 1h . This difference may influence reactivity in cross-coupling reactions or metabolic stability.
  • Amino Substitution: The amino group in the target compound contrasts with the hydroxybutyl group in tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate, which likely improves aqueous solubility .
  • Aromatic vs.

Research Findings and Data

Spectroscopic Data (Inferred from Analogs)

  • 1h ():
    • ¹H NMR : Peaks for ethoxyvinyl (δ 4.1–4.3 ppm) and trifluoromethyl (δ 2.8–3.1 ppm) groups.
    • LC/MS : Confirmed molecular ion at m/z 343.34 .
  • tert-Butyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamate ():
    • ¹H NMR : Cyclohexyl protons (δ 1.5–2.1 ppm) and tert-butyl (δ 1.46 ppm) .

Stability and Reactivity Trends

  • Carbamates with electron-withdrawing groups (e.g., trifluoromethyl) exhibit slower hydrolysis rates compared to hydroxyl or methoxy-substituted derivatives .
  • Steric bulk from tert-butyl groups mitigates nucleophilic attack on the carbamate carbonyl .

Biological Activity

Tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with trifluoroacetaldehyde under controlled conditions. The reaction mechanism generally includes the formation of an imine intermediate followed by subsequent reduction or substitution reactions to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly regarding its antimicrobial and antiviral properties.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects against viral proteases. For example, studies on related dipeptide-type inhibitors have shown significant activity against SARS-CoV 3CL protease, suggesting potential applications in antiviral drug development .

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of this class of compounds possess antimicrobial properties against a range of bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antiviral Efficacy : A study evaluated the IC50 values for various analogs against SARS-CoV protease, revealing that modifications in the side chains can enhance potency. The results indicated that certain derivatives had IC50 values in the low micromolar range .
  • Antimicrobial Testing : Another study assessed the compound's activity against Gram-positive and Gram-negative bacteria. Results showed that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 8-32 µg/mL .

Data Table: Biological Activity Overview

PropertyValue
Chemical FormulaC9H15F3N2O2
Molecular Weight232.23 g/mol
Antiviral IC50Low micromolar range
Antimicrobial MIC8-32 µg/mL
SolubilitySoluble in organic solvents

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves carbamate coupling with trifluoroethylidene amines under basic conditions. Key parameters include:
  • Solvent selection : Dichloromethane or acetonitrile improves solubility and reaction kinetics .
  • Temperature control : Reactions are often conducted at 60°C for 16 hours to balance yield and purity .
  • pH adjustment : Triethylamine is used to neutralize byproducts like HCl, preventing side reactions .
  • Catalysts : NaH (1.5 equiv.) facilitates deprotonation and accelerates coupling .
    Table 1 : Example Reaction Conditions from Analogous Compounds
Compound ClassSolventTemperatureCatalystYield (%)
Carbamate derivativesDMF60°CNaH80–99%
Trifluoroethylidene analogsCH₂Cl₂rt to 60°CEt₃N42–74%

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.2 ppm for C(CH₃)₃) and trifluoroethylidene signals (δ ~3.5–4.5 ppm for NH/CF₃) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 280.32 for C₁₄H₂₀N₂O₄ analogs) .
  • IR spectroscopy : Detects carbamate C=O stretches (~1700 cm⁻¹) and NH bends (~1550 cm⁻¹) .
  • HPLC : Quantifies purity (>97%) using C18 columns with acetonitrile/water gradients .

Q. What are the common reaction pathways involving the trifluoroethylidene and carbamate groups?

  • Methodological Answer :
  • Nucleophilic substitution : The amino group reacts with electrophiles (e.g., alkyl halides) in DMF at 60°C .
  • Hydrolysis : The carbamate group is cleaved under acidic conditions (e.g., trifluoroacetic acid in CHCl₃) to release amines .
  • Electrophilic addition : The trifluoroethylidene moiety participates in Michael additions with α,β-unsaturated carbonyls .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :
  • Variable temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments, particularly for NH and CF₃ groups .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate stereochemistry .

Q. What experimental designs are recommended to probe the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) at varying inhibitor concentrations .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) for enzyme-inhibitor interactions .
  • Mutagenesis studies : Identify critical residues by comparing wild-type and mutant enzyme activities .
    Table 2 : Example Bioactivity Data for Analogous Carbamates
Target EnzymeIC₅₀ (nM)Assay TypeReference
Glycogen synthase kinase-322–51Radioactive ATP
Thiazole derivatives0.5–2.0Fluorescence

Q. How can structural modifications enhance solubility without compromising target affinity?

  • Methodological Answer :
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the carbamate nitrogen to improve hydrophilicity .
  • Salt formation : Convert tertiary amines to HCl salts (e.g., using 1M HCl in Et₂O) .
  • Prodrug strategies : Replace tert-butyl with hydrolyzable groups (e.g., acetyl) for in vivo activation .
  • Computational QSPR models : Predict logP values and guide substituent selection (e.g., replacing CF₃ with polar groups) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in reaction yields reported across studies?

  • Methodological Answer :
  • Reproduce conditions : Ensure solvent purity (<0.1% H₂O), inert atmosphere (N₂/Ar), and calibrated thermostats .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dealkylated carbamates) .
  • Design of experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature vs. catalyst loading) .

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